β₁-Adrenoceptor Selectivity: Nebivolol Demonstrates 321-Fold β₁/β₂ Selectivity in Human Myocardium, Exceeding All Clinically Used Beta-Blockers
Nebivolol exhibits the highest β₁/β₂ selectivity ratio among beta-blockers currently in clinical use. In human myocardial membrane preparations using [¹²⁵I]-iodocyanopindolol radioligand binding, nebivolol demonstrated a 321-fold higher affinity for β₁- versus β₂-adrenergic receptors [1]. A separate study in human ventricular myocardium reported 3- to 4-fold β₁-selectivity for nebivolol versus 16- to 20-fold for bisoprolol—meaning nebivolol is approximately 3.5 times more β₁-selective than bisoprolol in this tissue preparation [2]. In rabbit lung membrane preparations, nebivolol showed a Ki of 0.9 nM for β₁-adrenoceptors with a β₂/β₁ ratio of 50 [3].
| Evidence Dimension | β₁/β₂ adrenoceptor binding selectivity ratio |
|---|---|
| Target Compound Data | 321-fold (human myocardium); 50-fold (rabbit lung Ki β₂/Ki β₁); 3- to 4-fold selectivity (human myocardium binding) |
| Comparator Or Baseline | Bisoprolol: 16- to 20-fold selectivity (human myocardium); Metoprolol: ~6-fold β₁/β₂ selectivity ratio; Atenolol: ~5.7-fold β₁/β₂ selectivity ratio; Carvedilol: non-selective (β₁/β₂ ~1) |
| Quantified Difference | Nebivolol selectivity is ~3.5× greater than bisoprolol in human myocardium; ~53- to 64× greater than metoprolol; >300× greater than non-selective carvedilol |
| Conditions | Human left ventricular myocardial membrane preparations; [¹²⁵I]-iodocyanopindolol radioligand competition binding; competition experiments with selective antagonists CGP 20712A (β₁) and ICI 118,551 (β₂) |
Why This Matters
Higher β₁-selectivity minimizes β₂-mediated adverse effects (bronchoconstriction, peripheral vasoconstriction) and reduces off-target signaling in experimental models requiring cardiac-specific adrenergic modulation.
- [1] Bristow MR, Nelson P, Minobe W, Johnson C. Characterization of β₁-adrenergic receptor selectivity of nebivolol and various other beta-blockers in human myocardium. Scilit. DOI: 10.28920/dhm56f4f05c2af660a7b557354e4195d29a View Source
- [2] Bundkirchen A, Brixius K, Bölck B, Nguyen Q, Schwinger RH. Characterization of β₁-selectivity, adrenoceptor-Gs-protein interaction and inverse agonism of nebivolol in human myocardium. Br J Pharmacol. 2001;132(8):1817-1826. PMID: 11309254 View Source
- [3] Pauwels PJ, Gommeren W, Van Lommen G, Janssen PA, Leysen JE. The Receptor Binding Profile of the New Antihypertensive Agent Nebivolol and Its Stereoisomers Compared with Various Beta-Adrenergic Blockers. Mol Pharmacol. 1988;34(6):843-851. PMID: 2462161 View Source
